Methyl 3-amino-5-methylquinoline-2-carboxylate
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Overview
Description
Methyl 3-amino-5-methylquinoline-2-carboxylate is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-5-methylquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-5-methylbenzoic acid with methyl anthranilate in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions to facilitate the formation of the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-5-methylquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents.
Major Products:
Oxidation: Nitroquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
Methyl 3-amino-5-methylquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of antimalarial and antiviral agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-methylquinoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and targets may vary depending on the specific application and the derivative used .
Comparison with Similar Compounds
Quinoline: The parent compound with a similar structure but lacking the amino and carboxylate groups.
Methyl 3-aminoquinoline-2-carboxylate: Similar structure but without the methyl group at the 5-position.
5-Methylquinoline-2-carboxylate: Lacks the amino group at the 3-position.
Uniqueness: Methyl 3-amino-5-methylquinoline-2-carboxylate is unique due to the presence of both the amino and carboxylate groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H12N2O2 |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
methyl 3-amino-5-methylquinoline-2-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-7-4-3-5-10-8(7)6-9(13)11(14-10)12(15)16-2/h3-6H,13H2,1-2H3 |
InChI Key |
CEJQURLPLDKBFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=NC2=CC=C1)C(=O)OC)N |
Origin of Product |
United States |
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